1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of oxadiazole derivatives, which have garnered significant interest due to their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's molecular formula is C₁₂H₁₄ClN₄O, with a CAS number of 954850-14-7 .
This compound is classified under heterocyclic compounds, specifically as an oxadiazole derivative. Oxadiazoles are five-membered ring compounds containing two nitrogen atoms and are known for their diverse biological activities. The presence of the piperazine moiety further enhances the pharmacological profile of this compound, making it a subject of research in drug discovery .
The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride can be achieved through various methods:
The synthesis typically involves a two-step process where amidoximes are first formed from nitriles and then cyclized to yield the desired oxadiazole structure. The final step includes the incorporation of piperazine through nucleophilic substitution reactions.
The molecular structure of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride features a piperazine ring connected to a 1,2,4-oxadiazole moiety that includes a chlorophenyl substituent. The arrangement contributes to its biological activity and solubility characteristics.
The compound can participate in various chemical reactions typical for both piperazine derivatives and oxadiazoles:
Reactions involving this compound should be conducted under controlled conditions to optimize yield and minimize by-products.
The mechanism of action for 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors within microbial or cancerous cells. The oxadiazole moiety contributes to its bioactivity by potentially interfering with cellular processes through mechanisms like enzyme inhibition or receptor modulation.
Relevant data indicate that variations in substituents on the piperazine or oxadiazole rings can significantly influence both physical properties and biological activity.
The primary applications of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride lie within medicinal chemistry:
The construction of the 1,2,4-oxadiazole ring represents the foundational step in synthesizing the target compound. Classical approaches involve cyclodehydration of O-acylamidoxime precursors derived from 4-chlorobenzonitrile derivatives. The reaction between amidoximes (R-C(=NOH)NH₂) and activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) proceeds via nucleophilic addition-elimination to form O-acylamidoxime intermediates, followed by thermal cyclodehydration (80–140°C) [1]. However, modern room-temperature cyclization techniques have revolutionized this process, particularly for thermally labile intermediates. Gangloff and Rice's tetrabutylammonium fluoride (TBAF)-catalyzed method enables efficient ring closure in THF at ambient temperature within 1–16 hours (yields: <5% to 98%), exploiting the strong base properties of TBAF in anhydrous conditions to facilitate intramolecular dehydration [2] [5]. This approach prevents decomposition of acid- or heat-sensitive functional groups and is compatible with diverse substrates, including aryl and alkyl systems [2].
Alternative oxidative methods offer complementary pathways. N-Bromosuccinimide (NBS)-mediated cyclization of N-acyl amidines in ethyl acetate solvent enables oxidative N–O bond formation at mild temperatures (25–50°C) within 30 minutes to 6 hours. This DBU-base-promoted reaction proceeds via electrophilic bromination followed by base-assisted deprotonation and cyclization, achieving yields of 87–97% without specialized equipment [5]. Microwave-assisted synthesis under solvent-free conditions has also been reported for analogous 1,2,4-oxadiazoles, reducing reaction times from hours to minutes while maintaining yields >85% .
Table 1: Comparative Cyclization Methods for 1,2,4-Oxadiazole Core Synthesis
Method | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Thermal Cyclization | 80–140°C, polar aprotic solvents | 4–24 hours | 35–95% | Simplicity, no specialized reagents |
TBAF-Catalyzed | RT, THF, 0.1–1.4 eq TBAF | 1–16 hours | <5–98% | Ambient temperature, broad functional group tolerance |
NBS-Mediated Oxidative | RT–50°C, EtOAc, DBU base | 0.5–6 hours | 87–97% | Fast, high-yielding, avoids high temperatures |
Microwave-Assisted | Solvent-free, 100–150°C, 300W | 5–15 minutes | 85–95% | Ultra-rapid, energy-efficient |
Introduction of the piperazine moiety occurs through nucleophilic displacement reactions on electrophilic precursors of the pre-formed 1,2,4-oxadiazole ring. The most common strategy involves chloromethyl-oxadiazole intermediates, where 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole undergoes SN₂ reaction with unprotected piperazine. Conducted in polar aprotic solvents (DMF, acetonitrile) with excess piperazine (1.5–2.5 eq) to minimize dialkylation, this reaction typically proceeds at 60–80°C for 8–24 hours, yielding 70–85% of the coupled product [4] [8]. The reaction’s success hinges on the electron-withdrawing nature of the oxadiazole ring, which activates the methylene group toward nucleophilic attack.
For acid-sensitive substrates, Boc-protected piperazine derivatives (tert-butyl piperazine-1-carboxylate) offer an alternative pathway. Coupling occurs under similar conditions, followed by acidic deprotection (TFA or HCl/dioxane) to liberate the secondary amine. This two-step approach achieves comparable yields (75–82%) while preventing over-alkylation [8]. Recent advances employ solid-phase coupling using resin-bound piperazines, facilitating purification and enabling combinatorial synthesis of analogs. After nucleophilic substitution, cleavage from the resin provides high-purity products without chromatography [2].
Table 2: Piperazine Coupling Methodologies
Method | Conditions | Reaction Parameters | Yield | Purity Considerations |
---|---|---|---|---|
Direct Piperazine Displacement | DMF, 2 eq piperazine, 80°C, 12h | K₂CO₃ base, N₂ atmosphere | 70–85% | Requires excess piperazine removal |
Boc-Piperazine Coupling | 1) ACN, DIEA, RT, 6h; 2) TFA/DCM (1:1), 2h | Two-step protocol | 75–82% | Avoids polyalkylation; acidic deprotection |
Solid-Phase Synthesis | Wang resin-piperazine, DMF, 60°C, 24h → TFA | Combinatorial-friendly | 65–78% | High purity after cleavage; no chromatography |
Dehydrating agents play critical roles in both the initial oxadiazole formation and final hydrochloride salt crystallization. During cyclodehydration of O-acylamidoximes, TBAF acts as a base rather than a classical dehydrant, abstracting a proton from the amidoxime nitrogen to initiate ring closure via a pentavalent fluorosilicate intermediate (observed at 0°C). This mechanism avoids strong Brønsted acids that might hydrolyze sensitive functionalities [2]. In contrast, propylphosphonic anhydride (T3P®) serves as a coupling agent during O-acylamidoxime formation and subsequently promotes cyclization at elevated temperatures (∼80°C) through water-sequestration. Though expensive, T3P offers excellent yields (87–97%) and simplifies purification by generating water-soluble by-products [1] [5].
For hydrochloride salt formation, dehydrating conditions prevent hydrate formation during crystallization. Anhydrous solvents like ethanol or isopropanol saturated with HCl gas facilitate stoichiometric protonation while minimizing water incorporation. Molecular sieves (3Å or 4Å) may be added during crystallization to absorb residual water, ensuring formation of anhydrous hydrochloride crystals with consistent morphology [3] [6].
Conversion of the free base to its hydrochloride salt requires precise control of stoichiometry and solvent composition to ensure crystalline stability and prevent deliquescence. Hydrochloric acid concentration must exceed the pHmax (pH of maximum solubility) to prevent precipitation of the free base. For tertiary amine piperazines, this typically requires maintaining pH <3 during salt formation [3] [6]. Common protocols employ:
Stoichiometric excess >1.1 eq risks acid-catalyzed degradation, particularly for oxadiazoles susceptible to hydrolytic ring-opening. Solvent selection profoundly impacts crystal habit: ethanol yields fine powders suitable for filtration, while isopropanol produces larger crystals with improved flow properties. Post-crystallization, anti-solvent addition (diethyl ether or MTBE) increases yield by reducing API solubility without altering stoichiometry [3] [6] [10].
Table 3: Hydrochloride Salt Formation Parameters
Parameter | Optimal Conditions | Suboptimal Conditions | Impact on Product |
---|---|---|---|
HCl Equivalents | 1.05–1.10 eq | >1.15 eq | Acid-catalyzed degradation; amorphous solids |
Solvent System | EtOH/IPA (anhydrous); Acetone:H₂O (4:1) | Methanol; Tetrahydrofuran | Polymorph control; crystal morphology |
Temperature | 0–5°C (addition); 20–25°C (crystallization) | >40°C | Prevents oiling out; controls crystal size |
Addition Rate | Slow addition (30–60 min) | Rapid dumping | Avoids local supersaturation/amorphous forms |
Post-Treatment | Anti-solvent (MTBE) slurry | Extended vacuum drying >60°C | Reduces residual solvents; maintains crystallinity |
Scaling the synthesis from laboratory to pilot plant (100g–10kg) introduces challenges in process safety, purification, and reproducibility. Key bottlenecks include:
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8